8-Ethylquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
8-ethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9/h3-7H,2,12H2,1H3 |
InChI Key |
INRDLCVRBXORIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CN=C21)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 8 Ethylquinolin 3 Amine Scaffolds
Electrophilic Aromatic Substitution Patterns on Quinoline (B57606) Ring Systems
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. scribd.comgcwgandhinagar.com Electrophilic attack typically occurs on the benzene portion of the fused ring system, favoring positions 5 and 8. gcwgandhinagar.comnumberanalytics.comorientjchem.org
However, the reactivity and regioselectivity are significantly influenced by the substituents present on the ring. numberanalytics.com In the case of 8-ethylquinolin-3-amine, the scenario is more complex:
Amino Group (-NH₂): The amino group at the 3-position is a powerful activating group and is ortho, para-directing. byjus.com This would suggest increased reactivity at positions 2 and 4.
Ethyl Group (-CH₂CH₃): The ethyl group at the 8-position is a weakly activating group and is also ortho, para-directing. This would favor substitution at positions 7 and 5.
The interplay between these directing effects determines the final substitution pattern. The powerful activating nature of the amino group often dominates, but steric hindrance can play a significant role. For instance, while the amino group strongly activates the 4-position, the peri-interaction with the ethyl group at the 8-position might sterically hinder attack at the 5-position.
In strongly acidic conditions, the quinoline nitrogen and the exocyclic amino group will be protonated. This protonation deactivates the entire ring system towards electrophilic attack. scribd.com However, substitution can still occur, primarily on the carbocyclic ring at positions 5 and 8. scribd.com
Nucleophilic Substitution Reactions and Their Applications
The quinoline ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient due to the influence of the nitrogen atom. gcwgandhinagar.comorientjchem.org The presence of an electron-withdrawing group can further facilitate these reactions. While this compound itself does not have a leaving group at these positions, derivatives can be synthesized to undergo such reactions. For example, a chloro group can be introduced at the 4-position, which can then be displaced by various nucleophiles. researchgate.net
These nucleophilic substitution reactions are valuable for introducing a wide range of functional groups onto the quinoline scaffold, leading to the synthesis of compounds with diverse applications. researchgate.net For instance, the introduction of amines or other nitrogen-containing nucleophiles can lead to compounds with potential biological activity.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like quinoline. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from a single precursor. For this compound, cross-coupling reactions can be envisioned at several positions, typically requiring prior halogenation of the quinoline ring.
Common cross-coupling reactions applicable to quinoline systems include:
Suzuki Coupling: This reaction couples an organoboron compound with a halide. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine. nih.gov This could be used to introduce a variety of amino groups onto a halogenated this compound scaffold.
Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, providing a route to alkynyl-substituted quinolines.
The 8-aminoquinoline (B160924) moiety itself can act as a directing group in some transition metal-catalyzed C-H functionalization reactions, facilitating selective substitution at the C-5 position. mdpi.comwordpress.com
Regioselective Functionalization of 8-Substituted Quinolines
The substituent at the 8-position of a quinoline ring can exert significant control over the regioselectivity of further functionalization. The 8-aminoquinoline amide has been extensively used as a bidentate directing group to achieve regioselective C-H functionalization at the C-5 position. mdpi.comnih.govacs.org This is achieved through the formation of a stable five-membered chelate with a transition metal catalyst, which then directs the reaction to the adjacent C-H bond. While this compound does not possess the amide functionality for such chelation-assisted direction, this principle highlights the importance of the 8-substituent in controlling reactivity.
Metal-free methods for the regioselective halogenation of 8-substituted quinolines at the C-5 position have also been developed, further demonstrating the influence of the 8-substituent on the electronic and steric environment of the quinoline ring. nih.gov
Transformation of the 3-Amino Group and its Reactivity
The 3-amino group is a key functional handle for the derivatization of the this compound scaffold. Its nucleophilic character allows for a variety of transformations. byjus.com
Amidation and Alkylation of the Amino Moiety
The primary amino group can be readily acylated to form amides or alkylated to form secondary or tertiary amines. google.commdpi.com
Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-(8-ethylquinolin-3-yl)amide. This transformation can be used to introduce a wide variety of acyl groups.
Alkylation: The amino group can be alkylated using alkyl halides. google.com The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the alkylating agent.
These transformations are fundamental in modifying the properties of the parent molecule and for building more complex structures.
Condensation Reactions Involving the 3-Amino Group
The 3-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). researchgate.netrsc.orgasianpubs.org For example, reaction with an aldehyde or a ketone will yield the corresponding N-(8-ethylquinolin-3-yl)imine. These Schiff bases can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions.
The reaction of 3-aminoquinolines with various reagents can lead to the formation of new heterocyclic rings fused to the quinoline core. For instance, reaction with diketones can lead to the formation of new fused ring systems. upce.cz
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within 8-Ethylquinolin-3-amine.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 2-ethylquinolin-3-amine, the aromatic protons on the quinoline (B57606) ring system would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. libretexts.org The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern due to spin-spin coupling. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. libretexts.org The addition of D₂O would cause the amine protons to exchange with deuterium, leading to the disappearance of their signal, which is a useful method for confirming the presence of the -NH group. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. udel.edu The carbon atoms of the quinoline ring would resonate in the aromatic region (typically δ 110-150 ppm). ucl.ac.uk The carbons of the ethyl group would appear in the aliphatic region, with the -CH₂ carbon appearing further downfield than the -CH₃ carbon due to its proximity to the aromatic ring. The carbon atom attached to the amine group (C-3) would also have a characteristic chemical shift influenced by the nitrogen atom.
A representative, though not specific to this compound, set of ¹³C NMR data for a substituted quinoline is presented below to illustrate the typical chemical shift ranges.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 150 |
| Aromatic C-N | 140 - 160 |
| Aliphatic -CH₂- | 20 - 40 |
| Aliphatic -CH₃ | 10 - 20 |
| This table is illustrative and does not represent actual data for this compound. |
Mass Spectrometry Techniques (HRMS, LC-MS-MS) in Compound Identification
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For instance, in the characterization of a similar compound, 4-ethylquinolin-8-amine, HRMS was used to confirm the molecular formula with an error of less than 0.0001 Da. For this compound (C₁₁H₁₂N₂), the expected monoisotopic mass would be calculated and compared to the experimental value to confirm its elemental composition.
Liquid Chromatography-Mass Spectrometry-Mass Spectrometry (LC-MS-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. LC-MS-MS is particularly useful for analyzing complex mixtures and for structural elucidation through fragmentation analysis. pjoes.com In a typical LC-MS-MS experiment, the parent ion of this compound would be isolated and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the compound's structure, as specific bonds break in predictable ways.
A hypothetical fragmentation of this compound might involve the loss of the ethyl group or cleavage of the quinoline ring, generating specific fragment ions that can be detected and used to confirm the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, typically appearing as two bands in the range of 3400-3250 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic ring and the ethyl group would also be visible. C-N stretching vibrations for aromatic amines are typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3400-3250 (two bands) |
| Primary Amine | N-H Bend | 1650-1580 |
| Aromatic Ring | C-H Stretch | ~3000-3100 |
| Aromatic Ring | C=C Stretch | ~1400-1600 |
| Ethyl Group | C-H Stretch | ~2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit absorption bands in the UV region due to π-π* transitions within the aromatic system. tandfonline.com The presence of the amino and ethyl substituents on the quinoline ring of this compound would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent quinoline molecule. acs.org
X-ray Crystallography for Absolute Structure Determination
Photophysical Characterization (e.g., Photoluminescence) of Substituted Quinolines
The photophysical properties of substituted quinolines are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. unesp.br
Photoluminescence: Many quinoline derivatives exhibit fluorescence, and their emission properties are highly dependent on the nature and position of substituents on the quinoline ring. nih.govnih.gov The introduction of an amino group, for instance, can significantly enhance the fluorescence quantum yield. unesp.brnih.gov The photophysical characterization of this compound would involve measuring its absorption and emission spectra in various solvents to determine its excitation and emission wavelengths, Stokes shift, and fluorescence quantum yield. nih.govmdpi.com The solvent can have a significant effect on the photophysical properties, with more polar solvents often leading to a red-shift in the emission spectrum. rsc.org The study of these properties provides valuable insights into the excited state dynamics of the molecule and its potential for use in optoelectronic applications. unesp.brnih.gov
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties and intrinsic reactivity of molecules. rsc.org These methods, based on the fundamental principles of quantum mechanics, can accurately predict molecular structures, energies, and various spectroscopic properties. rsc.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org It is based on using the electron density to determine the properties of a system, which is computationally more efficient than methods based on the many-electron wave function. scispace.comscirp.org Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing a molecule's reactivity. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
DFT has been widely used to study various quinoline (B57606) derivatives. mdpi.commdpi.com For instance, calculations on related systems often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to analyze reactivity descriptors including chemical potential (µ), hardness (η), and electrophilicity (ω). mdpi.com These descriptors help in identifying the most reactive sites within a molecule. mdpi.com In studies of other heterocyclic systems, DFT calculations have been used to correlate theoretical data with experimental findings, for example, by comparing calculated nuclear magnetic resonance (NMR) shifts with experimental spectra. nih.gov The application of DFT to quinoline-based compounds helps elucidate their electronic characteristics, which is fundamental to understanding their interaction mechanisms in biological systems. mdpi.com
Table 1: Examples of Calculated Quantum Chemical Properties for Heterocyclic Compounds This table is illustrative of the types of data generated in DFT studies for related molecular classes, as specific data for 8-Ethylquinolin-3-amine was not available in the reviewed sources.
| Compound Class | Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|---|
| Triazine Derivative | HOMO-LUMO Gap (ΔE) | 4.4871 eV | Indicates chemical reactivity and stability. | irjweb.com |
| Sulfonamide Schiff Base | Azomethine Proton (¹H NMR) | 8.60 ppm (Calculated) | Correlates computational models with experimental data. | nih.gov |
| N-(quinolin-8-yl) Ligand | Energy Band Gap (ΔE) | 3.872 eV | Reflects chemical reactivity. | researchgate.net |
A Potential Energy Surface (PES) is a multidimensional mathematical map that represents the potential energy of a molecular system as a function of its atomic coordinates. libretexts.orglongdom.org The study of a molecule's PES is fundamental to conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. libretexts.orgscielo.org.mx Minima on the PES correspond to stable or metastable conformers, while saddle points represent transition states for conformational changes or chemical reactions. libretexts.org
For this compound, a key aspect of its conformational flexibility involves the rotation of the ethyl group attached to the quinoline core. Analyzing the PES for this rotation would reveal the most energetically favorable orientations of the ethyl group relative to the planar quinoline ring system. While specific PES studies for this compound were not found, the methodology is well-established. For example, in other molecules, semi-empirical methods like AM1 have been used to calculate the PES for the rotation of flexible dihedral angles, providing insights into the molecule's preferred shapes. researchgate.net Such an analysis is crucial as the conformation of a molecule can significantly influence its ability to bind to a biological target.
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govjscimedcentral.com This method is a cornerstone of structure-based drug design, as it helps to identify potential drug candidates by simulating the interaction between a small molecule and the binding site of a biological target. nih.govdergipark.org.tr The output of a docking simulation includes the binding pose of the ligand and a scoring function value, typically in kcal/mol, which estimates the binding affinity. jscimedcentral.com
While docking studies specifically for this compound were not prominently featured in the searched literature, numerous studies have been conducted on its derivatives, highlighting the therapeutic potential of the 8-ethylquinoline (B27807) scaffold. These derivatives have been docked against various protein targets implicated in diseases like cancer. For example, derivatives of 2-phenoxy-8-ethylquinoline-3-carbaldehyde have been evaluated as potential breast cancer agents by docking them into the active site of the estrogen receptor (ER-α, PDB: 3ERT). acs.org Similarly, other derivatives have been studied for their potential to inhibit tubulin polymerization and for their interaction with tyrosine protein kinases, demonstrating the versatility of this chemical core in targeting different biological pathways. researchgate.netnih.gov
Table 2: Molecular Docking Results for Selected 8-Ethylquinoline Derivatives
| Compound Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Application | Reference |
|---|---|---|---|---|---|
| 2-(4-(Pyridin-4-yl)phenoxy)-8-ethylquinolin-3-carbaldehyde | Estrogen Receptor-α | 3ERT | Not specified, but showed efficacy | Breast Cancer | acs.org |
| 3-(2-Chloro-8-ethylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one derivative (4c) | Tubulin | Not specified | Not specified, but showed good interaction | Breast Cancer | researchgate.net |
| (2-chloro-8-ethylquinolin-3-yl)-5-phenyl-1,7a-dihydrothiazolo[2,3-c] scielo.org.mxacs.orgresearchgate.net triazole | Tyrosine protein kinase | Not specified | Not specified, but showed potent activity | Cervical Cancer | nih.gov |
| Quinoline–1,2,3–triazole–aniline (B41778) hybrid (11h) | HIV-1 Reverse Transcriptase | 4MBS | -7.371 | Anti-HIV | mdpi.com |
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to evaluate the stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding interactions compared to the static picture from docking. scispace.com A key metric used to assess stability is the Root-Mean-Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. plos.orgnih.gov A low and stable RMSD value throughout the simulation suggests that the ligand remains securely bound in the active site, validating the docking result. nih.govmdpi.com
This two-step approach—docking followed by MD simulation—serves as an effective filter to distinguish promising drug candidates from those with unstable binding modes. nih.gov For instance, studies on various inhibitor-protein complexes have shown that while docking scores may be similar, MD simulations can reveal that only some poses are stable. nih.govplos.org This methodology is critical for validating the in silico hits for derivatives of this compound. An MD simulation would confirm whether the key interactions (like hydrogen bonds and hydrophobic contacts) predicted by docking are maintained over a period of nanoseconds, thus providing higher confidence in the compound's potential as a biological modulator. nih.gov
Prediction of Molecular Descriptors Relevant to Research Design
Molecular descriptors are numerical values that characterize the structure and properties of a molecule. researchgate.netnih.gov These descriptors are fundamental to chemoinformatics and are widely used in the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's features with its biological activity. nih.govresearchgate.net Descriptors can range from simple properties like molecular weight and lipophilicity (logP) to complex 3D descriptors derived from the molecule's conformation. nih.gov
A crucial set of descriptors in drug design are those related to ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity). Predicting these properties early in the research process is vital to avoid costly failures in later stages. For example, in silico studies on a derivative, (2-chloro-8-ethylquinolin-3-yl)-5-phenyl-1,7a-dihydrothiazolo[2,3-c] scielo.org.mxacs.orgresearchgate.net triazole, predicted its ADMET properties, suggesting it has favorable drug-like characteristics with low predicted toxicity. nih.gov Such predictions are invaluable for rationally designing new derivatives of this compound with improved pharmacokinetic profiles.
Table 3: Predicted ADMET Properties for an 8-Ethylquinoline Derivative Data based on the ethylquinolin–thiazolo–triazole derivative from the cited source.
| Property | Predicted Value/Category | Significance | Reference |
|---|---|---|---|
| Acute Oral Toxicity | Category III | Indicates moderate to low toxicity. | nih.gov |
| LD50 (rat model) | Higher than reference drug | Suggests a potentially better safety profile. | nih.gov |
| Bioavailability | High | Implies good absorption and distribution potential. | nih.gov |
Coordination Chemistry of 8 Ethylquinolin 3 Amine As a Ligand
Quinoline (B57606) Derivatives as Ligands in Metal Complexes
Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent coordination site for metal ions. bendola.com When functional groups containing additional donor atoms (like -OH, -NH2, -SH) are introduced into the quinoline scaffold, the resulting molecule can act as a multidentate ligand, forming stable chelate rings with a metal center.
8-Hydroxyquinoline (B1678124) is one of the most studied quinoline derivatives, capable of forming stable five-membered chelate rings with a wide variety of metal ions through its phenolic oxygen and quinolinic nitrogen atoms. scirp.orgscispace.com Similarly, 8-aminoquinoline (B160924) has been extensively investigated as a bidentate N,N-donor ligand. It typically binds to metals through the nitrogen of the amino group and the quinoline ring nitrogen, forming stable complexes that have applications in catalysis and materials science. nih.govresearchgate.net The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands.
The electronic and steric properties of the quinoline ligand can be fine-tuned by altering the substituents on the ring system. This modification influences the stability, geometry, and reactivity of the resulting metal complexes. For instance, electron-donating or withdrawing groups can alter the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. nih.gov The position and size of substituents can also introduce steric hindrance, which can control the coordination geometry and the accessibility of the metal center for catalytic reactions.
Synthesis and Characterization of Metal Complexes of 8-Ethylquinolin-3-amine
While specific research on the coordination complexes of this compound is not extensively documented, its behavior as a ligand can be reliably predicted based on the well-established chemistry of its structural analogues, such as 3-aminoquinoline (B160951) and 8-aminoquinoline. nih.govscirp.org this compound is expected to act as a bidentate chelating agent, coordinating to a metal center via the quinoline nitrogen (N1) and the exocyclic amino nitrogen (N3). The ethyl group at the 8-position is not directly involved in coordination but is expected to influence the complex's properties through steric and electronic effects.
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent like ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate the complexation.
Coordination Mode: this compound would form a stable six-membered chelate ring with the metal ion. This coordination mode is analogous to that observed for 3-aminopyridine (B143674) complexes. scirp.org The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the metal ion's coordination number and the reaction conditions. For octahedral metals like Co(II) and Ni(II), a 1:2 metal-to-ligand ratio ([M(L)₂X₂]) is common, while square planar metals like Pd(II) or tetrahedral metals like Zn(II) might also form 1:2 or 1:1 complexes. bendola.comrsc.org
Influence of the 8-Ethyl Group: The ethyl group at the C8 position could introduce steric bulk near the coordination sphere, potentially influencing the geometry of the final complex and its solubility. Compared to the unsubstituted 3-aminoquinoline, this group might restrict the number of ligands that can coordinate to the metal center or favor a specific isomeric arrangement.
The general synthetic route can be depicted as: M(X)n + m(this compound) → [M(this compound)mXn]
Where M is the transition metal (Cu, Zn, Pd, Mn), X is an anion (e.g., Cl⁻, CH₃COO⁻), and 'n' and 'm' represent the stoichiometric coefficients.
The formation of a coordination complex between this compound and a metal ion can be confirmed through various spectroscopic techniques. By comparing the spectra of the free ligand with that of the metal complex, key changes indicating coordination can be identified. The expected spectral changes, based on studies of similar quinoline-based ligands, are summarized below. bendola.comscirp.orgtandfonline.com
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion leads to predictable shifts in the vibrational frequencies of the bonds involved in chelation.
The N-H stretching vibrations of the 3-amino group, typically observed around 3300-3400 cm⁻¹, would be expected to shift to a lower frequency (red shift) upon coordination due to the donation of electron density to the metal, which weakens the N-H bond.
The C=N stretching vibration of the quinoline ring, usually found in the 1500-1600 cm⁻¹ region, would likely shift to a higher frequency (blue shift) as coordination restricts the ring's vibrational freedom.
New bands may appear in the far-IR region (typically 400-600 cm⁻¹) corresponding to the newly formed metal-nitrogen (M-N) bonds.
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon Complexation | Reason for Shift |
|---|---|---|---|
| ν(N-H) of -NH₂ | ~3300 - 3400 | Shift to lower frequency (Red Shift) | Weakening of N-H bond due to electron donation to metal. |
| ν(C=N) of Quinoline Ring | ~1550 - 1600 | Shift to higher frequency (Blue Shift) | Increased bond rigidity and restricted vibration within the chelate ring. |
| ν(M-N) | N/A | Appearance of new bands | Formation of new coordinate bonds between the metal and ligand nitrogen atoms. |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will be altered upon complexation.
The π → π* transitions associated with the quinoline aromatic system may undergo a bathochromic (red) or hypsochromic (blue) shift.
For transition metals with d-electrons (like Cu, Mn), new absorption bands may appear in the visible region. These bands are typically due to d-d transitions or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the coordination geometry and the specific metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites will be affected. The protons of the amino group and the protons on the quinoline ring adjacent to the nitrogen atom would be expected to show significant downfield shifts due to the deshielding effect caused by the electron-withdrawing metal center.
Catalytic Applications of Quinoline-Based Metal Complexes
Metal complexes containing quinoline-based ligands are widely recognized for their catalytic activity in a variety of organic transformations. The quinoline moiety can act as a robust "directing group," guiding a metal catalyst to a specific C-H bond in a substrate, thereby enabling highly regioselective reactions. researchgate.net Furthermore, the electronic properties of the ligand can be tuned to modulate the reactivity of the metal center.
Common catalytic applications for quinoline-metal complexes include:
C-H Bond Functionalization: Palladium complexes with 8-aminoquinoline ligands have been successfully employed as catalysts for the arylation, alkylation, and amination of C(sp²)-H and C(sp³)-H bonds.
Oxidation Reactions: Manganese and copper complexes featuring quinoline derivatives have shown catalytic activity in the oxidation of alcohols and catechols.
Coupling Reactions: Palladium-quinoline complexes are effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for constructing complex organic molecules.
Complexes of this compound would be expected to exhibit similar catalytic potential. The bidentate N,N-coordination could stabilize the metal center in various oxidation states, which is crucial for many catalytic cycles. The electronic nature of the 3-amino group and the steric influence of the 8-ethyl group could offer unique advantages in terms of catalyst activity, stability, and selectivity compared to other quinoline-based systems. Further research into the synthesis and catalytic evaluation of these specific complexes is warranted to explore their full potential in synthetic organic chemistry.
Applications in Advanced Materials Science
Quinoline (B57606) Derivatives in Functional Materials Development
Quinoline derivatives are a key class of nitrogen-containing heterocyclic compounds that are widely recognized for their utility in the development of functional materials. Current time information in Bangalore, IN. Their applications extend to catalysts, dyes, electronics, and smart materials. unesp.br The rigid, aromatic quinoline scaffold provides a robust platform for chemical modification, allowing for the fine-tuning of its physicochemical properties. uconn.edu The synthesis of complex quinoline-based molecular architectures can be achieved through various strategies, including multicomponent reactions (MCRs), which enable the introduction of diverse functional groups and substitution patterns tailored for specific material applications. uconn.edu
Researchers have explored various derivatives for use in organic electronics and photonic devices. For example, substituted 8-ethylquinoline (B27807) compounds such as 3-Chloro-8-ethylquinolin-4-amine are investigated for their potential in creating novel materials with specific electronic or optical properties. evitachem.com The interest in this molecular backbone has led to the commercial availability of specific isomers like 8-Ethylquinolin-3-amine , which is categorized as a material science building block for electronic materials, including those used in OLEDs. bldpharm.com This highlights the perceived potential of this specific compound as a precursor or active component in the fabrication of next-generation functional materials.
The versatility of the quinoline core allows it to be a foundational component in a vast number of synthetic molecules, making it a subject of continuous research for new applications in materials science. unesp.br
Optoelectronic Properties of Quinoline-Based Systems
The optoelectronic properties of organic molecules, which govern their interaction with light and electric fields, are fundamental to their application in devices. A critical parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as it determines the material's electrical conductivity and optical characteristics, such as absorption and emission wavelengths. researchgate.net
In quinoline-based systems, these properties are highly tunable. The introduction of different substituent groups at various positions on the quinoline ring can significantly alter the electronic structure. Aminoquinolines, for instance, can act as potent fluorophores, and the position of the amino group is crucial for achieving high fluorescence quantum yields. unesp.br Theoretical studies on similar aromatic amines show that HOMO and LUMO orbitals are often delocalized across the molecule, with some localization on the nitrogen atom of the amine group, which influences the molecule's electronic behavior and reactivity. researchgate.net
While specific experimental optoelectronic data for This compound is not extensively detailed in the surveyed literature, the properties of related quinoline derivatives provide valuable insights. The table below presents findings for other quinoline-based materials, illustrating how molecular structure influences key optoelectronic parameters.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Wavelength (nm) | Key Findings |
| 1,2,3,4,6,13-hexaphenyl-7:8,11:12-bisbenzo-pentacene (HBP 1) | -5.41 (calc. from E¹/²ᵒˣ) | -2.74 (calc. from E¹/²ʳᵉᵈ) | 2.67 | ~470 (Green) | Twisted topology; bright green emission in solid state. rsc.org |
| 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ) | Not specified | Not specified | Not specified | 425 (Blue) | Promising electron transporting and blue-emitting material. uconn.edu |
| Pyrazolo[3,4-b]quinolines (PAQs) | Not specified | Not specified | Not specified | ~440-490 (Blue to Blue-Green) | Photophysical features can be tuned by donor groups. researchgate.net |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | ~ -5.7 to -5.9 | ~ -3.0 to -3.1 | ~2.6 - 2.8 | ~520-530 (Green) | Widely used as an electron transport and emitting material. ossila.com |
| Note: HOMO/LUMO values can be determined by various experimental (e.g., CV, UPS) and theoretical (e.g., DFT) methods, leading to variations in reported values. |
The presence of the electron-donating amine group and the ethyl group on the This compound structure is expected to influence its HOMO/LUMO levels and, consequently, its absorption and emission spectra, making it a candidate for optoelectronic applications.
Integration into Organic Electronic Devices (e.g., OLEDs)
Building on their favorable and tunable optoelectronic properties, quinoline derivatives are extensively used in the fabrication of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs). unesp.br Within an OLED, quinoline-based materials can perform several functions. They have been successfully used as electron-transporting materials, host materials for phosphorescent dopants, and as the primary light-emitting layer themselves. uconn.edu The archetypal OLED material, Tris(8-hydroxyquinolinato)aluminum (Alq₃), is a metal-quinoline complex that has been a benchmark in the field for its stability and efficient green luminescence. ossila.com
The performance of OLEDs can be systematically improved by modifying the chemical structure of the quinoline derivatives used. Studies on pyrazoloquinolines as emitting dopants have shown that devices incorporating molecules with electron-rich substituents (such as an amino group) exhibit higher external quantum efficiency and power efficiency compared to those with electron-deficient groups. researchgate.netacs.org This demonstrates that the electronic nature of the substituent directly impacts charge balance and recombination efficiency within the device.
This compound is identified by chemical suppliers as a building block for OLED materials, indicating its intended use in this technology. bldpharm.com Its structure, featuring an amino group, suggests it could be used to develop materials that enhance hole injection/transport or act as an emissive component, potentially in the blue region of the spectrum, a common characteristic of aminoquinoline fluorophores. unesp.br
The following table summarizes the performance of OLEDs fabricated with various quinoline derivatives, showcasing the link between molecular structure and device efficiency.
| Emitting Material/Dopant | Host Material | Device Structure | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Emitted Color |
| DMeOBQ | - (acts as emitter & ETL) | ITO/NPB/DMeOBQ/CsF/Al | 2.8 | Not Specified | Blue (425 nm) |
| PAQ-NEt₂ (2 wt%) | TPBI | ITO/NPB/CBP/TPBI:PAQ-NEt₂/TPBI/Mg:Ag | 3.2 | 1.05 | Blue-Green |
| PAQ-H (2 wt%) | TPBI | ITO/NPB/CBP/TPBI:PAQ-H/TPBI/Mg:Ag | 3.9 | 0.81 | Blue |
| Alq₃ | - (acts as emitter & ETL) | ITO/TPD/Alq₃/Mg:Ag | ~3-4 | ~1 | Green |
| Device performance is highly dependent on the full device architecture, including all charge transport, blocking, and injection layers. |
The continued synthesis and investigation of novel quinoline derivatives like This compound are driven by the need for new materials that can lead to more efficient, stable, and cost-effective organic electronic devices. uconn.edu
Biological Activity and Mechanistic Insights Excluding Prohibited
Structure-Activity Relationships (SAR) in Quinoline (B57606) Derivatives
The biological activity of quinoline derivatives is significantly influenced by the functional groups attached to the quinoline core. The presence of an amino group at the C3 position and an ethyl group at the C8 position of 8-Ethylquinolin-3-amine suggests potential for various biological interactions.
In the broader class of quinoline derivatives, the amino group is a key feature for various biological activities. For instance, 4-aminoquinolines are known for their antimalarial properties, and modifications to the amino group and the quinoline ring can modulate this activity. The position of the amino group is critical, with different isomers exhibiting distinct biological profiles. For example, 4-aminoquinoline-3-carboxamide derivatives have been identified as potent reversible inhibitors of Bruton's tyrosine kinase (BTK) nih.gov.
Substitutions at the C8 position of the quinoline ring are also known to be crucial for biological activity. The 8-hydroxyquinoline (B1678124) scaffold is a classic example, where the hydroxyl group at C8, in proximity to the ring nitrogen, confers potent metal-chelating properties. This chelation is often linked to the antimicrobial and anticancer effects of these compounds. The introduction of various substituents at the C8 position, including alkyl and benzyl groups, has been shown to influence the inhibitory activity of quinoline derivatives against enzymes like carbonic anhydrase nih.govnih.govresearchgate.net. While a hydroxyl group is not present in this compound, the presence of an ethyl group at this position will influence the molecule's lipophilicity and steric profile, which can, in turn, affect its binding to biological targets.
Investigations of Enzyme Inhibition Mechanisms
Quinolone and fluoroquinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. These drugs stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death nih.gov. The core pharmacophore for this activity is typically a 4-oxo-1,4-dihydroquinoline moiety.
While there is no specific data on the inhibition of DNA gyrase or topoisomerase by this compound, other quinoline derivatives have been investigated as topoisomerase inhibitors. For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase I and IIα mdpi.com. Similarly, 3-arylisoquinolines (an isomeric scaffold) have been developed as novel topoisomerase I inhibitors nih.gov. The planar aromatic structure of the quinoline ring is a common feature that allows for intercalation into DNA, a mechanism often associated with topoisomerase inhibition researchgate.net. The specific contribution of a 3-amino group and an 8-ethyl group to this activity has not been elucidated for this particular compound.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer openaccessjournals.com. Sulfonamides are the classical inhibitors of CAs, but other classes of compounds, including quinolines, have also been explored.
Studies on 8-substituted quinoline derivatives have demonstrated their potential as carbonic anhydrase inhibitors. For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and found to inhibit several human CA isoforms (hCA I, II, IV) in the nanomolar range nih.govnih.govresearchgate.net. The nature of the substituent at the C8 position significantly impacted the inhibitory potency.
Similarly, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of hCA I, II, and IX semanticscholar.orgunifi.it. Furthermore, a study on 3-(quinolin-4-ylamino)benzenesulfonamides showed inhibition of cytosolic hCA I and II, highlighting the role of the quinoline scaffold in interacting with these enzymes nih.govresearchgate.net. Although direct inhibitory data for this compound is not available, the presence of both an amino group and a C8 substituent suggests that it could potentially interact with carbonic anhydrase isoenzymes.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 8-Substituted Quinoline-2-Carboxamide Derivatives
| Compound | R group at C8 | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) |
| 5a | -OCH₃ | 88.4 | 85.7 | 6757 |
| 5b | -OC₂H₅ | 85.7 | 85.7 | 5678 |
| 5h | -O(CH₂)₃CH₃ | 61.9 | 33.0 | 657.2 |
Data extracted from Thacker et al. (2019). This table illustrates the influence of C8-alkoxy substituents on CA inhibition, but does not include data for this compound.
CYP51 (Sterol 14α-demethylase): CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and mammals and is the target of azole antifungal drugs nih.gov. Inhibition of human CYP51 has been explored as a potential anticancer strategy mdpi.com. While azole compounds are the most studied inhibitors, the potential for other heterocyclic scaffolds like quinolines to interact with CYP51 exists. However, there is currently no specific research available on the inhibition of CYP51 by this compound or closely related analogs.
Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them important therapeutic targets mdpi.com. The quinoline and quinazoline scaffolds are present in several approved kinase inhibitors mdpi.com. For example, 4-aminoquinoline derivatives have been developed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) nih.gov and Bruton's tyrosine kinase (BTK) nih.gov. The amino group often plays a crucial role in forming key hydrogen bonds within the ATP-binding pocket of the kinase. While the specific kinase inhibitory profile of this compound has not been reported, its structural features are consistent with those of other kinase inhibitors.
Molecular Interactions with Nucleic Acids and Proteins
The planar aromatic ring system of quinoline allows it to interact with DNA, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix nih.gov. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.
Several quinoline derivatives have been shown to bind to and intercalate with DNA. For example, 8-hydroxyquinoline derivatives can cause DNA strand breakage, particularly when complexed with metal ions like iron nih.gov. Studies on aminoquinolines have also demonstrated their ability to bind to nucleic acids and polynucleotides nih.gov. This interaction can lead to the activation of DNA damage response pathways, including the activation of p53 nih.gov. A novel quinoline derivative, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one, has been identified as a DNA intercalator with potent anticancer activity nih.gov.
While no specific DNA binding studies have been published for this compound, its planar quinoline core provides a structural basis for potential intercalation. The 3-amino and 8-ethyl groups would be expected to influence the binding affinity and sequence selectivity of this interaction. The amino group could form hydrogen bonds with the phosphate backbone or the bases in the grooves of the DNA, while the ethyl group would have steric and hydrophobic contributions.
Modulation of Protein Function (e.g., Efflux Pumps)
No specific research data is available for this compound.
In Vitro Studies on Cellular Mechanisms
Induction of Apoptosis and Cell Cycle Modulation
No specific research data is available for this compound.
Mechanisms of Action in Antimicrobial Contexts
While some sources make a general claim of "antimicrobial properties" for this compound, no peer-reviewed studies detailing its specific mechanism of action against microbial agents could be identified. smolecule.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Ethylquinolin-3-amine, and how do reaction conditions influence yield?
- Methodology :
- Cyclization of N-propargyl aniline derivatives using SnCl₂ or InCl₃ as catalysts under reflux in ethanol (80°C, 12–24 hrs). This method is adaptable for ethyl-substituted derivatives by modifying the propargyl substituents .
- Reductive amination : Reduce intermediates like imines or nitro precursors using NaBH₃CN at pH ≈ 6, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key parameters : Catalyst loading (5–10 mol%), solvent polarity (ethanol vs. acetonitrile), and reaction time (monitored via TLC). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize this compound and confirm its purity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C8, amine at C3). Compare chemical shifts with PubChem data for analogous quinolines (e.g., 8-Fluoroquinolin-3-amine: δ 8.6–8.8 ppm for C2-H) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z: 188.23 for C₁₁H₁₂N₂O) .
- HPLC : Purity assessment using C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases .
Q. What biological activities are associated with 8-substituted quinolin-3-amine derivatives?
- Activity profile :
- Antimicrobial : Ethyl and fluoro substituents enhance membrane permeability, as seen in 8-Fluoroquinolin-3-amine derivatives (MIC: 2–8 µg/mL against S. aureus) .
- Anticancer : Quinoline amines inhibit topoisomerase II; evaluate via MTT assays (IC₅₀ values in HepG2 or MCF-7 cell lines) .
- Mechanistic studies : Use fluorescence quenching to study interactions with DNA/enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Systematic review : Apply PRISMA guidelines to aggregate data from PubMed/Scopus, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
- Meta-analysis : Use RevMan or R to calculate pooled effect sizes, addressing heterogeneity via subgroup analysis (e.g., ethyl vs. methyl substituents) .
- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
Q. What advanced techniques are recommended for analyzing this compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) for 48 hrs. Monitor degradation via UPLC-PDA .
- Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites in liver microsomes (e.g., CYP3A4-mediated oxidation) .
- Crystallography : Solve single-crystal X-ray structures to correlate stability with molecular packing (e.g., intermolecular H-bonding in 8-methyl analogs) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- In silico approaches :
- Docking simulations : Use AutoDock Vina to predict binding affinities with targets like DNA gyrase (PDB ID: 1KZN). Focus on ethyl group interactions with hydrophobic pockets .
- ADMET prediction : Employ SwissADME to assess solubility (LogP ≈ 2.5), bioavailability (TPSA < 60 Ų), and CYP inhibition .
- QSAR modeling : Derive regression models using descriptors like molar refractivity and HOMO/LUMO energies from Gaussian calculations .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Process optimization :
- Catalyst recycling : Test immobilized SnCl₂ on silica gel to reduce waste .
- Flow chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer (residence time: 30–60 mins) .
- Safety : Implement HAZOP analysis for exothermic steps (e.g., NaBH₃CN reduction) and adhere to GHS Category 4 handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
